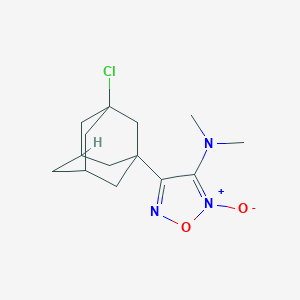
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide, also known as Memantine, is a medication that is used to treat Alzheimer's disease and other forms of dementia. It is an uncompetitive NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory.
Mécanisme D'action
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. Specifically, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is an uncompetitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in a voltage-dependent manner. This helps to regulate the activity of glutamate and prevent excessive activation of the receptor, which can lead to neuronal damage.
Biochemical and Physiological Effects:
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have a number of biochemical and physiological effects in the brain. For example, it can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it has a high affinity for the NMDA receptor, which makes it a potent and effective antagonist. However, one limitation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of interest is the investigation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research into the long-term safety and efficacy of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide in treating Alzheimer's disease and other forms of dementia.
Méthodes De Synthèse
The synthesis of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide involves a multi-step process that begins with the reaction of 1-adamantylamine with chloroacetyl chloride to form 3-chloro-1-adamantylacetamide. This intermediate is then reacted with sodium azide and triethylamine to form the oxadiazole ring. Finally, the resulting compound is oxidized to form 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide.
Applications De Recherche Scientifique
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can improve cognitive function and delay the progression of dementia in patients with mild to moderate Alzheimer's disease. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have neuroprotective effects, which may help to prevent the degeneration of neurons in the brain.
Propriétés
IUPAC Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-17(2)12-11(16-20-18(12)19)13-4-9-3-10(5-13)7-14(15,6-9)8-13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFMBKPZNPPQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=[N+](ON=C1C23CC4CC(C2)CC(C4)(C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-3,3-dimethyl-2-piperazinone](/img/structure/B6122646.png)

![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(3-fluorobenzyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6122683.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)